molecular formula C21H10O13 B14077316 3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid CAS No. 103744-88-3

3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid

Cat. No.: B14077316
CAS No.: 103744-88-3
M. Wt: 470.3 g/mol
InChI Key: KPGXIKDTCNMCAR-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid is a complex organic compound with significant scientific interest. This compound is characterized by its multiple hydroxyl groups and a unique tetracyclic structure, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid involves multiple steps, starting from simpler aromatic compounds. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

    Cyclization: Formation of the tetracyclic structure through intramolecular reactions.

    Oxidation: Introduction of keto groups to the structure.

Industrial Production Methods

Industrial production of this compound may involve high-pressure hydrolysis of tannic acid, which yields gallic acid and glucose. The hydrolysis process is carried out at temperatures of 133-135°C and pressures of 0.18-0.2 MPa .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, forming quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters and ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: 3,4,5-Trihydroxybenzoic acid, a simpler analog with similar hydroxylation pattern.

    Tannic Acid: A polyphenol with multiple gallic acid units.

Uniqueness

3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid is unique due to its complex tetracyclic structure and multiple functional groups, which confer distinct chemical reactivity and biological activity compared to simpler analogs like gallic acid.

Properties

CAS No.

103744-88-3

Molecular Formula

C21H10O13

Molecular Weight

470.3 g/mol

IUPAC Name

3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid

InChI

InChI=1S/C21H10O13/c22-5-1-3(19(29)30)7(14(26)12(5)24)9-11-10-8-4(20(31)33-18(10)16(28)15(9)27)2-6(23)13(25)17(8)34-21(11)32/h1-2,22-28H,(H,29,30)

InChI Key

KPGXIKDTCNMCAR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=C3C(=C(C(=C4C5=C(C(=C(C=C5C(=O)O)O)O)O)O)O)OC2=O

Origin of Product

United States

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